molecular formula C15H14O4 B11102165 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl propanoate

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl propanoate

Cat. No.: B11102165
M. Wt: 258.27 g/mol
InChI Key: CFGCNLLGGKJDRT-UHFFFAOYSA-N
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Description

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl propanoate is a complex organic compound with a unique structure that includes a chromen ring fused with a cyclopentane ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl propanoate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable chromen derivative, the cyclopentane ring can be introduced through a series of reactions involving cyclization agents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and biochemistry.

    Medicine: Research into its medicinal properties includes exploring its potential as an anti-inflammatory or anti-cancer agent.

    Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl propanoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl propanoate is unique due to its specific propanoate group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different functional groups attached to the chromen ring .

Properties

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) propanoate

InChI

InChI=1S/C15H14O4/c1-2-14(16)18-9-6-7-11-10-4-3-5-12(10)15(17)19-13(11)8-9/h6-8H,2-5H2,1H3

InChI Key

CFGCNLLGGKJDRT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2

Origin of Product

United States

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